2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide
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Overview
Description
2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide is a compound that belongs to the class of sulfonamides, which are known for their diverse applications in medicinal chemistry. This compound features a pyridine ring substituted with a sulfonamide group and an ethylphenylamino group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide typically involves the reaction of 4-ethylphenylamine with pyridine-3-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of a base like triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Amine derivatives
Substitution: Substituted sulfonamide derivatives
Scientific Research Applications
2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound may interact with cellular pathways, affecting various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyridine derivatives: These compounds share the pyridine ring and amino group but differ in the substitution pattern and functional groups.
Sulfonamide derivatives: Compounds with similar sulfonamide groups but different aromatic or heterocyclic rings.
Uniqueness
2-[(4-Ethylphenyl)amino]pyridine-3-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethylphenylamino group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(4-ethylanilino)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-2-10-5-7-11(8-6-10)16-13-12(19(14,17)18)4-3-9-15-13/h3-9H,2H2,1H3,(H,15,16)(H2,14,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNLOFDRMOMCMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C(C=CC=N2)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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